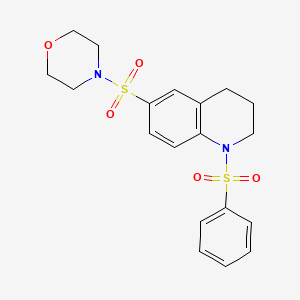![molecular formula C15H16ClN3O B4625203 N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)
N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea
Übersicht
Beschreibung
Introduction This compound belongs to the class of urea derivatives, characterized by their unique structure and diverse chemical properties. Urea derivatives have been extensively studied for their synthesis methods, molecular structure, chemical reactions, and broad range of applications in various fields.
Synthesis Analysis The synthesis of urea derivatives, including N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, often involves specific reactions such as the Lossen rearrangement. This process can achieve good yields without racemization under milder and simpler reaction conditions, highlighting an environmentally friendly and cost-effective method (Thalluri et al., 2014).
Molecular Structure Analysis The molecular structure of urea derivatives is influenced by intramolecular hydrogen bonding and substituent effects. Studies have used NMR spectroscopic titrations and quantum chemical calculations to investigate these effects, revealing the importance of breaking intramolecular hydrogen bonds for complex formation (Ośmiałowski et al., 2013).
Chemical Reactions and Properties The chemical reactivity of urea derivatives is influenced by various factors, including the substituents on the urea moiety. Studies have shown that different substituents can significantly affect the urea's ability to undergo specific chemical reactions, such as solvolysis, indicating a strong assistance by the leaving group in these processes (Belzile et al., 2014).
Wissenschaftliche Forschungsanwendungen
Cytokinin-like Activity and Plant Morphogenesis
Urea derivatives, including those structurally related to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have shown cytokinin-like activity, which is crucial for cell division and differentiation in plants. These synthetic compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are extensively used in in vitro plant morphogenesis studies. They often exhibit cytokinin-like activity that exceeds that of adenine compounds, influencing the structure-activity relationship and leading to the identification of new urea cytokinins that enhance adventitious root formation (Ricci & Bertoletti, 2009).
Synthesis and Antiviral Properties
Research into thiophenoyl-, furoyl-, and pyrroylureas, which are chemically related to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, has revealed antiviral activity. These compounds have been synthesized and analyzed, demonstrating potential in antiviral research and development (O'sullivan & Wallis, 1975).
Central Nervous System Agents
A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, structurally related to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have been prepared and screened for pharmacological activity. These compounds have demonstrated anxiolytic activity and muscle-relaxant properties, indicating their potential use as central nervous system agents (Rasmussen et al., 1978).
Anticancer Agents
The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a core structure with N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have demonstrated significant antiproliferative effects on various cancer cell lines. This research highlights the potential of these compounds as new anticancer agents, offering a foundation for further investigation into their use as BRAF inhibitors (Feng et al., 2020).
Herbicidal Activity
Substituted phenyltetrahydropyrimidinones, which are cyclic ureas similar to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have been identified as new chlorosis-inducing preemergence herbicides. These compounds inhibit carotenoid biosynthesis at the phytoene desaturase step, demonstrating the importance of the urea moiety in the development of effective herbicidal agents (Babczinski et al., 1995).
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10-6-7-14(12(16)9-10)19-15(20)18-11(2)13-5-3-4-8-17-13/h3-9,11H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIYNAFLWIPHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(C)C2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)

![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)
![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)